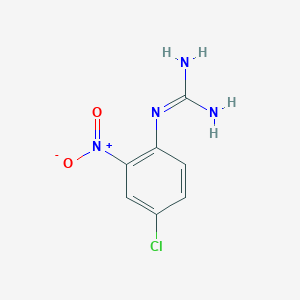
2-Bromo-6-methylphenylisothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylphenylisothiocyanate typically involves the reaction of 2-bromo-6-methylaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired isothiocyanate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of exposure to toxic reagents like thiophosgene. Additionally, alternative greener methods, such as the use of less hazardous reagents or catalysts, are being explored to improve the sustainability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-6-methylphenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or dithiocarbamates.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Addition Reactions: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.
Cyclization Reactions: Catalysts such as Lewis acids or bases to facilitate ring closure.
Major Products Formed
Thioureas: Formed by the addition of amines to the isothiocyanate group.
Dithiocarbamates: Formed by the addition of thiols.
Heterocycles: Formed through cyclization reactions involving the isothiocyanate group.
科学的研究の応用
2-Bromo-6-methylphenylisothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Employed as a probe to study enzyme mechanisms and protein-ligand interactions due to its reactive isothiocyanate group.
作用機序
The mechanism of action of 2-Bromo-6-methylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the thiol groups in enzymes. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The bromine and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound, making it a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
Phenylisothiocyanate: Lacks the bromine and methyl substituents, making it less sterically hindered and more reactive.
2-Bromo-phenylisothiocyanate: Similar structure but without the methyl group, leading to different reactivity and selectivity.
6-Methyl-phenylisothiocyanate: Lacks the bromine substituent, affecting its electronic properties and reactivity.
Uniqueness
2-Bromo-6-methylphenylisothiocyanate is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity, selectivity, and overall chemical behavior, making it a versatile reagent in organic synthesis and a valuable probe in biochemical research.
特性
分子式 |
C8H6BrNS |
|---|---|
分子量 |
228.11 g/mol |
IUPAC名 |
1-bromo-2-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 |
InChIキー |
PEZNFXNSTZAION-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Br)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)










![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)

![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)
